molecular formula C16H18ClNO3S B2397167 [(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine CAS No. 873578-96-2

[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine

Cat. No.: B2397167
CAS No.: 873578-96-2
M. Wt: 339.83
InChI Key: ZIVBKPQAFMLRJW-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine is a complex organic compound characterized by the presence of a chlorophenyl group and a methoxy-dimethylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine
  • [(2-Chlorophenyl)methyl][(3-methoxy-2,4-dimethylphenyl)sulfonyl]amine

Uniqueness

[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both a chlorophenyl and a methoxy-dimethylphenyl sulfonyl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-11-8-12(2)16(9-15(11)21-3)22(19,20)18-10-13-6-4-5-7-14(13)17/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVBKPQAFMLRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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